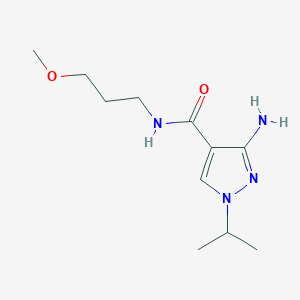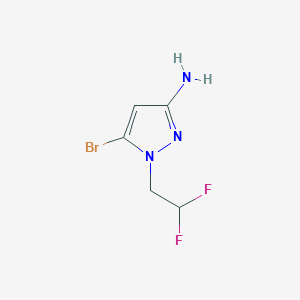![molecular formula C13H16F3N B11739855 (Cyclopropylmethyl)({2-[4-(trifluoromethyl)phenyl]ethyl})amine](/img/structure/B11739855.png)
(Cyclopropylmethyl)({2-[4-(trifluoromethyl)phenyl]ethyl})amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Cyclopropylmethyl)({2-[4-(trifluoromethyl)phenyl]ethyl})amine is an organic compound with the molecular formula C12H14F3N It is known for its unique structure, which includes a cyclopropylmethyl group and a trifluoromethyl-substituted phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Cyclopropylmethyl)({2-[4-(trifluoromethyl)phenyl]ethyl})amine typically involves the reaction of cyclopropylmethylamine with 2-[4-(trifluoromethyl)phenyl]ethyl bromide under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(Cyclopropylmethyl)({2-[4-(trifluoromethyl)phenyl]ethyl})amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the trifluoromethyl group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles such as amines, alcohols, or thiols
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Amines, alcohols
Substitution: Derivatives with different functional groups
Aplicaciones Científicas De Investigación
(Cyclopropylmethyl)({2-[4-(trifluoromethyl)phenyl]ethyl})amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (Cyclopropylmethyl)({2-[4-(trifluoromethyl)phenyl]ethyl})amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets. The cyclopropylmethyl group may contribute to the compound’s stability and resistance to metabolic degradation. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- (Cyclopropylmethyl)({2-[4-(trifluoromethyl)phenyl]methyl})amine
- (Cyclopropylmethyl)({2-[4-(trifluoromethyl)phenyl]propyl})amine
- (Cyclopropylmethyl)({2-[4-(trifluoromethyl)phenyl]butyl})amine
Uniqueness
(Cyclopropylmethyl)({2-[4-(trifluoromethyl)phenyl]ethyl})amine is unique due to its specific combination of a cyclopropylmethyl group and a trifluoromethyl-substituted phenyl group. This combination imparts distinct chemical and physical properties, such as increased stability, enhanced binding affinity, and unique reactivity patterns, making it valuable for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C13H16F3N |
|---|---|
Peso molecular |
243.27 g/mol |
Nombre IUPAC |
N-(cyclopropylmethyl)-2-[4-(trifluoromethyl)phenyl]ethanamine |
InChI |
InChI=1S/C13H16F3N/c14-13(15,16)12-5-3-10(4-6-12)7-8-17-9-11-1-2-11/h3-6,11,17H,1-2,7-9H2 |
Clave InChI |
SHJLUKDDAVSTPL-UHFFFAOYSA-N |
SMILES canónico |
C1CC1CNCCC2=CC=C(C=C2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1-propyl-1H-pyrazol-3-amine](/img/structure/B11739778.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11739785.png)
![Ethyl 2-cyano-3-[(4-fluorophenyl)amino]prop-2-enoate](/img/structure/B11739787.png)

![N-{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}ethanamine](/img/structure/B11739804.png)
![2-{[(4-Hydroxy-3-methoxyphenyl)methylidene]amino}thiophene-3-carbonitrile](/img/structure/B11739807.png)

![2-(4-Chlorophenyl)-3-[(3-methoxyphenyl)amino]prop-2-enenitrile](/img/structure/B11739812.png)
![2-[({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}amino)methyl]benzoic acid](/img/structure/B11739814.png)
![{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}({[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11739817.png)
![[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11739820.png)

![1-(2,2-difluoroethyl)-N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11739844.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11739849.png)
